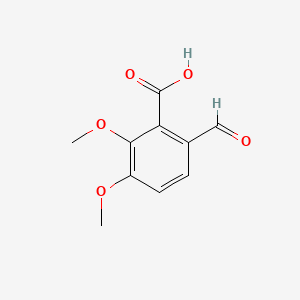

6-Formyl-2,3-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-formyl-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXXOIGTXJOVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870580 | |

| Record name | Opianic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-05-1 | |

| Record name | 6-Formyl-2,3-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Opianic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Opianic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyphthalaldehydic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPIANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y12S106OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Formyl-2,3-dimethoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Formyl-2,3-dimethoxybenzoic acid, also known by its trivial name opianic acid, is an organic compound belonging to the class of benzoic acids.[1][2] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a formyl (aldehyde) group, and two methoxy groups.[1][2] This compound is of interest in organic synthesis and medicinal chemistry, primarily recognized as a degradation product of the antitussive alkaloid Noscapine. Its multifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of the known basic properties, potential synthetic routes, and biological relevance of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to limited experimentally determined data for this specific compound, some values are predicted, and data for the closely related precursor, 2,3-dimethoxybenzoic acid, are included for comparison where available.

| Property | This compound | 2,3-Dimethoxybenzoic acid (for comparison) |

| Molecular Formula | C10H10O5[1] | C9H10O4[4] |

| Molecular Weight | 210.18 g/mol [5] | 182.17 g/mol [4] |

| CAS Number | 519-05-1[1] | 1521-38-6[4] |

| Appearance | White to off-white crystalline solid[1][2] | Fine Crystalline Powder[4] |

| Melting Point | Not available | 120-122 °C[4] |

| Boiling Point | Not available | 304.4 °C (at 760 mmHg)[6] |

| Solubility | Soluble in organic solvents, moderate solubility in water[1][2] | Slightly soluble in water (5.310 g/L)[4] |

| pKa (Predicted) | Not available | 3.97 ± 0.10[4] |

| XlogP (Predicted) | 0.9[5] | 1.7[7] |

| Synonyms | Opianic acid, 2,3-Dimethoxy-6-formylbenzoic acid, 5,6-Dimethoxy-2-formylbenzoic acid, 5,6-Dimethoxyphthalaldehydic acid[1][2][8] | o-Veratric acid[4][9] |

Experimental Protocols

Representative Synthesis Workflow

A common strategy for the synthesis of formyl-substituted benzoic acids involves the formylation of a dimethoxybenzoic acid precursor. The synthesis could potentially start from 2,3-dimethoxybenzoic acid.

-

Protection of the Carboxylic Acid: The carboxylic acid group of 2,3-dimethoxybenzoic acid would first be protected, for example, by converting it to a methyl or ethyl ester. This prevents the acidic proton from interfering with subsequent reactions.

-

Directed Ortho-Metalation and Formylation: The protected 2,3-dimethoxybenzoate could then undergo directed ortho-metalation. In this step, a strong base like n-butyllithium would deprotonate the aromatic ring at the position ortho to one of the methoxy groups, guided by their directing effect. The resulting organolithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

-

Deprotection: The final step would be the hydrolysis of the ester group to regenerate the carboxylic acid, yielding this compound.

Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl stretches of the carboxylic acid and the aldehyde, and the C-O stretches of the methoxy groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. Predicted mass spectrometry data for adducts of this compound are available.[1]

-

Melting Point Analysis: The melting point of the purified solid would be measured and compared to literature values if available.

Biological Activity and Context

Currently, there is limited direct research on the specific biological activities or signaling pathway involvement of this compound. Its primary significance in a biological context is as a hydrolysis product of Noscapine.

Relationship to Noscapine

Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy, which has been used as a cough suppressant. It is also known to interact with microtubules and has been investigated for its potential as an anti-cancer agent. In an acidic aqueous solution, particularly with heating, the Noscapine molecule undergoes cleavage of the C1-C3' bond, dissociating into Cotarnine and this compound (Opianic acid).

The following diagram illustrates the chemical breakdown of Noscapine.

While the biological effects of Noscapine are well-documented, the independent pharmacological activities of its breakdown product, Opianic acid, are not extensively studied. However, compounds with similar benzoic acid and methoxy group structures have been noted for potential antioxidant, anti-inflammatory, and antimicrobial properties, suggesting that further investigation into the bioactivity of Opianic acid could be a worthwhile area of research.[3]

Conclusion

This compound is a compound with established chemical properties and a clear synthetic relationship to more complex, biologically active molecules like Noscapine. While direct experimental data on its physicochemical properties and biological activity are sparse, its structure presents opportunities for its use as a versatile building block in synthetic and medicinal chemistry. Further research is warranted to fully elucidate its properties and potential applications.

References

- 1. PubChemLite - this compound (C10H10O5) [pubchemlite.lcsb.uni.lu]

- 2. CAS 519-05-1: this compound [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

- 7. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C10H10O5 | CID 68210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dimethoxybenzoic acid [webbook.nist.gov]

The Genesis of a Molecule: An In-Depth Technical Guide to the History and Discovery of Opianic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opianic acid, systematically known as 6-formyl-2,3-dimethoxybenzoic acid, is a dicarboxylic acid derived from the phthalic acid family. Its history is intrinsically linked to the golden age of alkaloid chemistry in the 19th century, emerging from studies into the constituents of opium. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of opianic acid, including detailed experimental protocols for its synthesis and a summary of its physicochemical data.

I. Historical Discovery and Key Contributors

The story of opianic acid begins with the isolation of narcotine from opium, a feat first accomplished in 1803. For decades that followed, prominent chemists of the era, including Justus von Liebig and Friedrich Wöhler, dedicated significant efforts to elucidating the structures of opium alkaloids. It was through the oxidative degradation of narcotine that opianic acid was first identified as a distinct chemical entity.

Early investigations in the mid-19th century by chemists such as Matthiessen and Foster were pivotal in determining the chemical constitution of opianic acid. They established its relationship to narcotine and laid the groundwork for understanding its molecular structure. The early 20th century saw further advancements in the chemical synthesis of opianic acid and its isomers, with notable contributions from Sir William Henry Perkin Jr. and his colleagues, who were instrumental in developing synthetic routes to various organic compounds.

II. Physicochemical Properties

Opianic acid is a white crystalline solid with the following properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₅ |

| Molecular Weight | 210.18 g/mol |

| Melting Point | 150 °C |

| Appearance | White crystalline needles |

| Solubility | Soluble in hot water, alcohol, and ether. Sparingly soluble in cold water. |

| UV Absorption Maxima | 215 nm, 284 nm |

| pKa (predicted) | 3.45 ± 0.10 |

| LogP (predicted) | 1.2 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of opianic acid is characterized by signals corresponding to the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the two methoxy groups. The aromatic protons typically appear as a multiplet in the range of 7.0-8.0 ppm. The aldehyde proton shows a singlet at approximately 10.5 ppm, and the carboxylic acid proton is a broad singlet further downfield. The two methoxy groups appear as singlets around 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum displays signals for the ten carbon atoms, including the two carbonyl carbons of the aldehyde and carboxylic acid groups (typically in the range of 165-190 ppm), the aromatic carbons, and the two methoxy carbons (around 56 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum of opianic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretches of the aldehyde and carboxylic acid (around 1680-1760 cm⁻¹), and C-O stretching of the methoxy groups.

-

Mass Spectrometry: The mass spectrum of opianic acid shows a molecular ion peak at m/z 210. Key fragmentation patterns include the loss of water (M-18), the methoxy group (M-31), and the carboxyl group (M-45).

III. Experimental Protocols

The following are detailed methodologies for the synthesis of opianic acid based on classic and modern laboratory procedures.

A. Oxidation of Narcotine (Classic Method)

This protocol is based on the historical method of obtaining opianic acid from its natural precursor.

Materials:

-

Narcotine

-

Dilute Nitric Acid (10% v/v)

-

Distilled water

-

Ethanol

-

Beaker

-

Heating mantle

-

Reflux condenser

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a suspension of narcotine in distilled water is prepared.

-

Dilute nitric acid is added dropwise to the suspension with constant stirring.

-

The mixture is gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the solution is allowed to cool to room temperature.

-

The cooled solution is then placed in an ice bath to facilitate the precipitation of opianic acid.

-

The crude opianic acid is collected by vacuum filtration using a Buchner funnel.

-

The collected solid is washed with cold distilled water to remove any remaining nitric acid and other water-soluble impurities.

-

Recrystallization is performed from hot water or a mixture of ethanol and water to yield pure crystalline needles of opianic acid.

-

The purified crystals are dried in a desiccator.

B. Modern Synthetic Approach (Example based on Wilson et al., 1951)

This method provides a more controlled and higher-yielding synthesis of opianic acid.

Materials:

-

Starting material (e.g., a suitably substituted phthalic anhydride derivative)

-

Appropriate reagents for formylation and methoxylation (specifics would be detailed in the original publication)

-

Organic solvents (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for work-up and purification (e.g., sodium bicarbonate solution, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

The starting material is dissolved in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The formylating and methoxylating reagents are added sequentially at controlled temperatures (often requiring cooling in an ice bath).

-

The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.

-

After the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of an appropriate salt.

-

The aqueous and organic layers are separated. The aqueous layer is extracted several times with an organic solvent.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Fractions containing the pure opianic acid are combined, and the solvent is evaporated to yield the final product.

IV. Biological Activity and Signaling Pathways

Despite its long history and well-characterized chemical nature, there is a notable lack of significant research into the biological activities and signaling pathways of opianic acid in the public domain. As a derivative of narcotine (also known as noscapine), which has been investigated for its antitussive and potential anticancer properties, it is conceivable that opianic acid may possess some biological effects. However, at present, there are no well-defined signaling pathways directly attributed to opianic acid.

The following diagram illustrates a hypothetical workflow for screening the biological activity of a compound like opianic acid, a necessary first step before any signaling pathway can be elucidated.

The Natural Occurrence and Derivation of 6-Formyl-2,3-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyl-2,3-dimethoxybenzoic acid, also known as opianic acid, is a chemical compound of significant interest in synthetic chemistry and pharmacology. Contrary to direct isolation from a natural source, its occurrence is intrinsically linked to the chemical degradation of noscapine, a phthalideisoquinoline alkaloid. Noscapine is a major alkaloid found in the latex of the opium poppy (Papaver somniferum) and other species of the Papaveraceae family.[1][2][3] This technical guide provides an in-depth exploration of the natural sources of noscapine, quantitative data on its prevalence, detailed protocols for its isolation and subsequent chemical conversion to this compound, and an overview of the biosynthetic pathway of its parent compound, noscapine.

Natural Sources and Quantitative Occurrence of Noscapine

The primary and commercially viable source of noscapine is the opium poppy, Papaver somniferum.[3][4][5] It is one of the principal alkaloids present in opium latex, second only to morphine in abundance.[5] Noscapine has also been reported in other members of the Papaveraceae family, as well as in species of Corydalis.[2]

The concentration of noscapine can vary significantly depending on the plant species, cultivar, geographical location, and harvesting time. The following table summarizes the quantitative data on noscapine content in various natural sources.

| Plant Species | Plant Part | Noscapine Content (mg/kg Dry Weight unless otherwise specified) | Reference |

| Papaver somniferum | Latex | 4% to 12% of latex | [6] |

| Papaver rhoeas | - | 21.02 | |

| Glaucium grandiflorum | - | 0.25 | |

| Induced Autotetraploid Papaver bracteatum | Seedlings | 30.55 times higher than diploid plants | [7] |

Experimental Protocols

The generation of this compound from a natural source is a two-step process: the isolation of noscapine from plant material, followed by the chemical degradation of noscapine.

Isolation of Noscapine from Papaver somniferum Capsules

This protocol is adapted from a method for the isolation of noscapine from the dried capsules of Papaver somniferum.[8]

Materials and Reagents:

-

Dried and powdered poppy capsules (Papaver somniferum)

-

20% Acetic acid solution

-

Petroleum ether

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Homogenize 200 mg of powdered poppy capsules.

-

Add a 20% acetic acid solution to the homogenized powder.

-

Perform a liquid-liquid extraction with petroleum ether (1:1) to remove oils, waxes, and tannins.

-

The resulting aqueous layer contains the crude noscapine extract.

-

Further purification can be achieved through chromatographic techniques to yield high-purity noscapine (over 99.59% as determined by HPLC analysis).[8]

Chemical Degradation of Noscapine to this compound (Opianic Acid)

Noscapine undergoes dissociation in aqueous acidic solutions to yield cotarnine and this compound (opianic acid).[9]

Materials and Reagents:

-

Purified noscapine

-

Aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Apparatus for heating and reflux may be required to expedite the reaction.

Procedure:

-

Dissolve a known quantity of purified noscapine in an aqueous acidic solution.

-

The C-C bond connecting the chiral centers in noscapine is reactive in this medium and will dissociate.[9]

-

The reaction mixture will contain cotarnine and this compound.

-

Following the reaction, perform a liquid-liquid extraction with a suitable organic solvent to separate the organic products from the aqueous phase.

-

Further purification of the organic extract using techniques such as crystallization or chromatography will be necessary to isolate pure this compound.

Biosynthesis of Noscapine and its Degradation

Since this compound is not biosynthesized directly in nature, this section details the biosynthetic pathway of its precursor, noscapine, within Papaver somniferum. The pathway begins with the shikimate pathway and leads to the formation of the benzylisoquinoline alkaloid scaffold.

The biosynthesis of noscapine in P. somniferum starts with chorismic acid, which is derived from the shikimate pathway.[1] Chorismic acid is a precursor to the amino acid tyrosine. Through a series of enzymatic reactions involving intermediates like dopamine and 4-hydroxyphenylacetaldehyde, the characteristic benzylisoquinoline scaffold of (S)-norcoclaurine is formed.[1] Subsequent methylation, hydroxylation, and ring formation steps, catalyzed by a series of enzymes, lead to the key intermediate (S)-reticuline.[1] From (S)-reticuline, the pathway proceeds through several more intermediates, including (S)-scoulerine and (S)-canadine, to eventually yield noscapine.[10][11] Many of the genes encoding the enzymes for the latter part of this pathway are found in a gene cluster.[1]

The degradation of noscapine to this compound is a chemical process, not a biological one.

Logical Relationship Diagram

Caption: Biosynthesis of Noscapine and its Chemical Degradation.

Conclusion

This compound is not a naturally occurring compound in the traditional sense but is readily accessible through the chemical degradation of the natural alkaloid noscapine. The primary source of noscapine is the opium poppy, Papaver somniferum. Understanding the isolation of noscapine and the subsequent chemical transformation is crucial for researchers and drug development professionals seeking to utilize this compound as a precursor or pharmacologically active molecule. The elucidation of the noscapine biosynthetic pathway further provides opportunities for metabolic engineering and synthetic biology approaches to enhance the production of this valuable parent compound.

References

- 1. Noscapine - Wikipedia [en.wikipedia.org]

- 2. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Noscapine comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Noscapine? [synapse.patsnap.com]

- 5. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Opianic Acid: A Comprehensive Technical Guide on its Formation as a Degradation Product of Noscapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from opium, is primarily utilized as an antitussive agent and is also under investigation for its potential anticancer properties. The stability of noscapine is a critical factor in its pharmaceutical development and formulation, as it is susceptible to degradation under certain conditions. One of the primary degradation pathways involves the cleavage of the C-C bond between the phthalide and isoquinoline moieties, resulting in the formation of opianic acid and cotarnine. This technical guide provides an in-depth overview of opianic acid as a degradation product of noscapine, detailing the chemical transformation, experimental protocols for its generation and analysis, and a summary of available quantitative data. Due to a lack of available scientific literature, the specific signaling pathways and biological activities of opianic acid remain largely uncharacterized.

Introduction to Noscapine and its Degradation

Noscapine is a non-addictive opioid alkaloid that has been used for decades as a cough suppressant. Its unique chemical structure, featuring a lactone ring and a rotatable single C-C bond connecting two chiral centers, makes it susceptible to degradation, particularly in aqueous acidic and basic environments.[1] The degradation of noscapine is a significant concern for its stability and the safety of its pharmaceutical formulations. The primary hydrolytic degradation of noscapine in acidic solution leads to the formation of two main products: opianic acid (6-formyl-2,3-dimethoxybenzoic acid) and cotarnine.[1]

Opianic Acid: Chemical Profile

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O₅ | [2][3] |

| Molecular Weight | 210.18 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 519-05-1 | [3] |

| Appearance | Needles from water | [3] |

| Melting Point | 150°C | [3] |

| Solubility | Soluble in 400 parts cold water, 60 parts boiling water; soluble in alcohol and ether. | [3] |

Chemical Pathway of Noscapine Degradation to Opianic Acid

The degradation of noscapine to opianic acid occurs via the cleavage of the C1-C9 single bond in the presence of acid. This reaction is a hydrolysis of the phthalideisoquinoline structure.

Experimental Protocols

This section details the methodologies for the forced degradation of noscapine to generate opianic acid and the subsequent analytical procedures for its quantification.

Forced Degradation of Noscapine in Acidic Conditions

This protocol describes a general procedure for the acid-catalyzed degradation of noscapine. Researchers should optimize these conditions based on their specific requirements.

Materials:

-

Noscapine hydrochloride (HCl)

-

1 N Hydrochloric acid (HCl)

-

1 N Sodium hydroxide (NaOH)

-

0.1 N Hydrochloric acid (HCl)

-

50 mL volumetric flasks

-

Pipettes

Procedure:

-

Weigh 10 mg of Noscapine HCl and transfer it to a 50 mL volumetric flask.[4]

-

Add 1 mL of 1 N HCl to the flask.[4]

-

Keep the flask at room temperature for 1 hour. For accelerated degradation, the temperature can be elevated (e.g., 60°C), but this requires careful monitoring.[4]

-

After the incubation period, neutralize the solution by adding 1 mL of 1 N NaOH.[4]

-

Make up the volume to 50 mL with 0.1 N HCl.[4]

-

The resulting solution contains the degradation products, including opianic acid, and is ready for analysis.

Analytical Methods for Quantification of Opianic Acid

A stability-indicating HPLC method can be used for the simultaneous determination of noscapine and its degradation products.

| Parameter | Specification | Reference |

| Column | Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size | [4] |

| Mobile Phase | Gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile | [4] |

| Flow Rate | 0.8 mL/min | [4] |

| Detection | UV at 254 nm | [5] |

| Column Temperature | 45°C | [4] |

| Sample Temperature | 25°C | [4] |

Note: The retention time and response factor for opianic acid would need to be determined using a pure standard of opianic acid.

A validated stability-indicating TLC method allows for the separation and quantification of opianic acid.

| Parameter | Specification | Reference |

| Stationary Phase | TLC aluminum plates precoated with silica gel 60F-254 | [5] |

| Mobile Phase | Chloroform-methanol (10:0.5 v/v) | [5] |

| Detection | Densitometric analysis in absorbance mode at 254 nm | [5] |

| Rf Value of Opianic Acid | Significantly different from noscapine (Rf of noscapine is 0.85 ± 0.04) | [5] |

Quantitative Data

The available quantitative data for opianic acid formation is primarily from stability-indicating analytical method validations.

| Analytical Method | Parameter | Value | Reference |

| TLC | Linearity Range | 0.5 - 5.0 µ g/band | [5] |

| TLC | Correlation Coefficient (r²) | 0.9997 | [5] |

| HPLC | Forced Degradation (Peroxide) | Maximum degradation of Noscapine HCl was ~8.59% | [4] |

Note: The HPLC data indicates the overall degradation of noscapine under peroxide stress and does not provide a specific yield for opianic acid under acidic conditions. Further studies are required to quantify the yield of opianic acid under various degradation conditions.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from noscapine degradation to the analysis of opianic acid.

Signaling Pathways and Biological Activity of Opianic Acid

A comprehensive search of scientific literature and databases was conducted to identify the signaling pathways affected by opianic acid and its broader biological activities. However, these searches did not yield any specific information regarding the mechanism of action, cellular targets, or pharmacological effects of opianic acid. The available research predominantly focuses on the parent compound, noscapine, and its anticancer and antitussive properties. Therefore, the biological significance of opianic acid as a separate chemical entity remains an area for future investigation.

Conclusion

Opianic acid is a well-established degradation product of noscapine, formed through acid-catalyzed hydrolysis. This guide has provided a detailed overview of the chemical properties of opianic acid, the pathway of its formation, and standardized protocols for its generation and analysis. The provided quantitative data, although limited, offers a starting point for stability studies. The lack of information on the biological activity and signaling pathways of opianic acid highlights a significant knowledge gap and presents an opportunity for future research in the fields of pharmacology and toxicology. A thorough understanding of noscapine's degradation products is essential for the development of stable and safe pharmaceutical formulations.

References

- 1. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 2. Pharmacological profiles and therapeutic applications of pachymic acid (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opianic Acid - CAS - 519-05-1 | Axios Research [axios-research.com]

- 4. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 5. Psychoactive drug - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 6-Formyl-2,3-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Formyl-2,3-dimethoxybenzoic acid (CAS 519-05-1). While experimental spectroscopic data for this specific compound is not extensively available in the public domain, this document outlines the expected spectroscopic properties and provides detailed experimental protocols for obtaining the necessary data. The information herein serves as a robust framework for researchers involved in the synthesis, analysis, and application of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Weight: 210.18 g/mol [1]

-

Appearance: Typically a white to off-white crystalline solid[2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.0 - 10.0 | s | - | COOH |

| ~10.5 | s | - | CHO |

| ~7.8 | d | ~8.0 | Ar-H |

| ~7.2 | d | ~8.0 | Ar-H |

| ~4.0 | s | - | OCH₃ |

| ~3.9 | s | - | OCH₃ |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | CHO |

| ~170 | COOH |

| ~160 | Ar-C-O |

| ~155 | Ar-C-O |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~62 | OCH₃ |

| ~56 | OCH₃ |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 2500 | Carboxylic Acid | O-H stretch (broad) |

| ~2850, ~2750 | Aldehyde | C-H stretch |

| ~1700 | Carboxylic Acid | C=O stretch |

| ~1680 | Aldehyde | C=O stretch |

| ~1600, ~1470 | Aromatic Ring | C=C stretch |

| ~1250 | Aryl Ether | C-O stretch |

Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 210 | [M]⁺ |

| 193 | [M-OH]⁺ |

| 181 | [M-CHO]⁺ |

| 165 | [M-COOH]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

-

Perform a background subtraction.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a gas chromatograph (GC-MS) or with direct infusion.

Sample Preparation (Direct Infusion):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infuse the solution into the ion source of the mass spectrometer at a constant flow rate.

Data Acquisition (Electron Ionization - EI):

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed isotopic distribution with the theoretical pattern for the molecular formula.

Visualized Workflows

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Complementary nature of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Opianic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Opianic acid. The information is curated for professionals in research and drug development who require detailed data for analytical method development, quality control, and synthetic applications. This document summarizes quantitative data in structured tables, presents detailed experimental methodologies for key property determination, and includes visualizations for chemical synthesis and logical relationships.

Compound Identification and Chemical Structure

Opianic acid, systematically named 6-Formyl-2,3-dimethoxybenzoic acid, is a key chemical intermediate and an important reference standard in the pharmaceutical industry.[1][2] Its identity is defined by the following identifiers:

| Property | Value |

| CAS Number | 519-05-1[1][2][3] |

| Molecular Formula | C₁₀H₁₀O₅[1][2] |

| Molecular Weight | 210.18 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| Synonyms | 5,6-dimethoxyphthalaldehydic acid, 2-carboxy-3,4-dimethoxybenzaldehyde[1][3] |

It is crucial to distinguish Opianic acid from vanillic acid (4-hydroxy-3-methoxybenzoic acid), as some sources incorrectly use the names interchangeably. The structure of Opianic acid is a benzoic acid derivative with both a formyl and two methoxy functional groups.

Physical Properties

Opianic acid presents as needles when crystallized from water.[1] A summary of its key physical properties is provided below.

| Property | Value | Source |

| Melting Point | 150 °C[1] | Experimental |

| 147 °C[3] | Experimental | |

| Boiling Point | 709.37 K (436.22 °C) | Calculated[4] |

| Solubility in Water | 1 part in 400 parts cold water; 1 part in 60 parts boiling water.[1] | Experimental |

| Solubility in Organic Solvents | Soluble in alcohol and ether.[1] | Experimental |

| Log P (Octanol/Water) | 1.214 | Calculated[4] |

| pKa | Data not available in the search results. As a carboxylic acid, it is expected to be weakly acidic. |

Chemical Properties and Reactivity

Opianic acid is an organic acid primarily known as an oxidation product of the alkaloid narcotine.[1] The presence of a carboxylic acid, an aldehyde, and electron-donating methoxy groups on the aromatic ring dictates its chemical reactivity. It can undergo reactions typical of these functional groups, such as esterification of the carboxylic acid, oxidation or reduction of the aldehyde, and electrophilic aromatic substitution. Its primary documented application is as a characterized chemical compound used as a reference standard for the API Noscapine, particularly for analytical method development and quality control.

Spectroscopic Data

While specific, high-resolution spectra for Opianic acid are not widely available in public databases, its spectral characteristics can be predicted based on its structure. Commercial suppliers may provide spectral data upon request.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aldehyde proton (-CHO): ~9.8-10.5 ppm (singlet)

-

Aromatic protons (Ar-H): ~7.0-8.0 ppm (two doublets, AX system)

-

Methoxy protons (-OCH₃): ~3.9-4.1 ppm (two singlets, 6H total)

-

Carboxylic acid proton (-COOH): ~10.0-13.0 ppm (broad singlet, may be exchanged with D₂O)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Carbonyl carbon (Carboxylic acid): ~165-175 ppm

-

Carbonyl carbon (Aldehyde): ~190-200 ppm

-

Aromatic carbons (C-O): ~145-160 ppm

-

Aromatic carbons (C-H, C-C): ~110-140 ppm

-

Methoxy carbons (-OCH₃): ~55-65 ppm

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aldehyde | C-H stretch | 2820-2850 and 2720-2750 | Medium, Sharp (Fermi doublet) |

| Carbonyl (Carboxylic Acid) | C=O stretch | 1700-1725 | Strong |

| Carbonyl (Aldehyde) | C=O stretch | 1690-1715 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Ether | C-O stretch | 1000-1300 | Strong |

Ultraviolet (UV) Spectroscopy

UV absorption maxima have been reported at 215 nm and 284 nm.[1]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of a solid organic compound like Opianic acid.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube apparatus.

Materials:

-

Opianic acid sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

-

Spatula

Procedure:

-

Ensure the Opianic acid sample is dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube in the sample holder of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 150 °C.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of a compound in water at a specific temperature.

Materials:

-

Opianic acid sample

-

Distilled or deionized water

-

Glass vials or flasks with airtight seals

-

Analytical balance

-

Constant temperature shaker bath

-

Filtration system (e.g., syringe filters with 0.45 µm pore size)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of Opianic acid to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of water to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtrate with a known volume of solvent if necessary.

-

Analyze the concentration of Opianic acid in the diluted filtrate using a pre-validated analytical method (e.g., UV-Vis spectroscopy by creating a standard curve).

-

Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of a weak acid by titration with a strong base.

Materials:

-

Opianic acid sample

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Standardized strong acid solution (e.g., 0.1 M HCl, for back-titration if needed)

-

Deionized water (boiled to remove CO₂)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Accurately weigh a sample of Opianic acid and dissolve it in a known volume of deionized water in a beaker. Gentle heating may be required, followed by cooling to room temperature.

-

Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue adding titrant in small increments, especially near the equivalence point where the pH changes rapidly. Continue the titration well past the equivalence point.

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (or the inflection point of the first derivative plot).

-

The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is determined.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Synthesis and Applications

Synthesis of Opianic Acid

The primary and historically cited method for the preparation of Opianic acid is through the oxidation of narcotine (also known as noscapine). This process typically involves heating narcotine with dilute nitric acid, which cleaves the molecule to yield Opianic acid and cotarnine.[1]

Caption: Synthesis of Opianic acid via oxidation of narcotine.

Application in Drug Development

Opianic acid's primary role in modern drug development is as a critical reference material for the quality control of Noscapine. Noscapine is an opioid alkaloid used as a cough suppressant and investigated for its potential anticancer properties. As an impurity or degradation product, the accurate identification and quantification of Opianic acid are essential to ensure the purity, safety, and stability of Noscapine-containing pharmaceutical products.

Caption: Role of Opianic acid in Noscapine quality control.

References

Biological activity of 6-Formyl-2,3-dimethoxybenzoic acid derivatives

An In-depth Technical Guide on the Biological Activity of 6-Formyl-2,3-dimethoxybenzoic Acid and Its Relation to Noscapine Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the biological activity of this compound, commonly known as opianic acid. Direct research on the biological activities of a broad series of opianic acid derivatives is limited in publicly available scientific literature. However, opianic acid is a key structural component and a degradation product of the well-studied benzylisoquinoline alkaloid, Noscapine. Consequently, this guide focuses on the extensive research conducted on Noscapine and its synthetic analogues, which represent a significant class of compounds with established biological activities, particularly in the realm of anticancer research. The information presented herein, including quantitative data, experimental methodologies, and signaling pathways, pertains primarily to Noscapine and its derivatives, providing a valuable contextual understanding for researchers interested in the potential of related structural motifs.

Introduction to this compound (Opianic Acid)

This compound, or opianic acid, is a chemical compound that can be obtained from the degradation of Noscapine, a non-addictive alkaloid found in opium.[1] While it serves as a potential precursor in various chemical syntheses due to its formyl and carboxylic acid functionalities, comprehensive studies detailing the biological activities of a wide range of its synthetic derivatives are not extensively documented in current literature.[2][3]

Noscapine and its Derivatives: A Biologically Active Class of Compounds

Noscapine has garnered significant attention for its biological properties, most notably its anticancer effects.[4] It functions as a microtubule-targeting agent, albeit with a mechanism distinct from other agents like taxanes and vinca alkaloids. Noscapine and its derivatives are considered "gentler" microtubule poisons, as they do not significantly alter the polymer-to-monomer ratio of microtubules.[1] This unique mode of action has spurred the development of numerous synthetic analogues with enhanced potency and specificity.

Anticancer Activity

The primary anticancer mechanism of Noscapine and its derivatives is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] A number of synthetic derivatives have been developed that exhibit significantly greater antiproliferative activity than the parent compound.[1][2][5]

Table 1: Antiproliferative Activity of Noscapine and its Amino Acid Conjugate Derivatives against 4T1 Mammary Carcinoma Cells [2]

| Compound | Derivative | IC50 (µM) |

| Noscapine | - | 215.5 |

| 6h | Noscapine-phenylalanine | 11.2 |

| 6i | Noscapine-tryptophan | 16.3 |

| Cotarnine | - | 575.3 |

| 10i | Cotarnine-tryptophan | 54.5 |

IC50: The half maximal inhibitory concentration.

Table 2: Antiproliferative Activity of N-alkyl Amine Analogues of Noscapine [1]

| Cell Line | Compound | IC50 Range (µM) | Fold Improvement over Noscapine |

| MCF-7 (Breast Adenocarcinoma) | Novel N-alkyl amine derivatives | 3.2 - 32.2 | 1.8 to 11.9 |

| MDA-MB-231 (Breast Adenocarcinoma) | Novel N-alkyl amine derivatives | 3.2 - 32.2 | 1.8 to 11.9 |

| Primary Breast Tumor Cells | Novel N-alkyl amine derivatives | 3.2 - 32.2 | 1.8 to 11.9 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

A common method to determine the cytotoxic effects of compounds like Noscapine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Noscapine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.

-

Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[1]

Apoptosis Assay (Annexin V/PI Staining)

The induction of apoptosis is a key indicator of anticancer activity.

-

Cell Treatment: Cells are treated with the test compounds for a specific duration.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells where the cell membrane has been compromised.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+). An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.[2]

Signaling Pathways and Molecular Mechanisms

The primary molecular target of Noscapine and its derivatives is tubulin. By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.

Caption: Mechanism of action for Noscapine and its derivatives.

The binding of Noscapine analogues to tubulin leads to a conformational change that alters microtubule dynamics. This interference with the normal function of microtubules results in the formation of a defective mitotic spindle, which in turn activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Caption: Experimental workflow for evaluating Noscapine derivatives.

Conclusion

While the direct synthesis and biological evaluation of a broad range of this compound derivatives remain a largely unexplored area, the extensive research into its parent compound, Noscapine, and its analogues provides a solid foundation for future investigations. The established anticancer activity of Noscapinoids, centered on their unique mechanism of microtubule disruption, highlights the potential of this structural class. The data and protocols summarized in this guide offer a comprehensive overview for researchers and drug development professionals interested in exploring the therapeutic potential of compounds related to this chemical scaffold. Further research into derivatives of opianic acid itself could reveal novel biological activities and therapeutic applications.

References

An In-depth Technical Guide to Opianic Acid (CAS 519-05-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opianic acid, also known by its systematic name 6-formyl-2,3-dimethoxybenzoic acid and CAS number 519-05-1, is a phthalideisoquinoline alkaloid derivative. It is notably obtained from the oxidation of noscapine, a non-addictive antitussive agent found in the opium poppy (Papaver somniferum)[1]. This technical guide provides a comprehensive overview of Opianic acid, including its chemical identity, physical and chemical properties, synthesis methodologies, and its potential biological activities, with a focus on its anti-inflammatory and antioxidant properties.

Chemical Identity and Synonyms

Opianic acid is a multifaceted molecule with several recognized synonyms in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous identification.

| Synonym | Reference |

| This compound | [2][3] |

| 5,6-Dimethoxyphthalaldehydic acid | [2] |

| 2-Carboxy-3,4-dimethoxybenzaldehyde | [2][3] |

| 5,6-Dimethoxy-2-formylbenzoic acid | [2][4] |

| Noscapine Impurity 5 | [4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of Opianic acid is fundamental for its handling, formulation, and application in research and development.

| Property | Value | Unit | Source |

| CAS Number | 519-05-1 | - | [2][5][6] |

| Molecular Formula | C₁₀H₁₀O₅ | - | [5] |

| Molecular Weight | 210.18 | g/mol | [1] |

| Appearance | Needles from water | - | [1] |

| Melting Point | 150 | °C | [1] |

| Solubility in Cold Water | 1 in 400 parts | - | [1] |

| Solubility in Boiling Water | 1 in 60 parts | - | [1] |

| Solubility in Other Solvents | Soluble in alcohol and ether | - | [1] |

| UV max | 215, 284 | nm | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.214 | - | [7] |

| pKa | 3.65 (Predicted) | - | |

| Enthalpy of Fusion (ΔfusH°) | 24.88 | kJ/mol | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 77.08 | kJ/mol | [7] |

Synthesis of Opianic Acid

Experimental Protocol: Oxidation of Noscapine (General Approach)

This protocol is a generalized procedure based on the known chemical transformation of noscapine to Opianic acid and cotarnine upon heating with dilute nitric acid[1].

Materials:

-

Noscapine

-

Dilute Nitric Acid (e.g., 10% v/v)

-

Distilled water

-

Sodium carbonate or other suitable base

-

Hydrochloric acid or other suitable acid for acidification

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (reflux condenser, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve noscapine in a suitable volume of dilute nitric acid.

-

Heat the mixture under reflux for a specified period to effect the oxidative cleavage. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a base such as sodium carbonate to precipitate cotarnine.

-

Filter the mixture to separate the cotarnine precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate Opianic acid.

-

Collect the crude Opianic acid by filtration.

-

For further purification, the crude product can be recrystallized from hot water or another suitable solvent. Alternatively, an extraction with an organic solvent like diethyl ether can be performed on the acidified aqueous solution, followed by drying of the organic layer and removal of the solvent under reduced pressure.

Experimental Protocol: Synthesis from a Benzoic Acid Derivative (Adapted from a related synthesis)

This protocol is adapted from the synthesis of 2,3-dihydroxy-4-methoxybenzoic acid and provides a potential route to Opianic acid from a suitably substituted benzoic acid precursor.

Materials:

-

2,3-dimethoxy-6-methylbenzoic acid (hypothetical starting material)

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Distilled water

Procedure:

-

Dissolve the starting benzoic acid derivative in an aqueous solution of sodium hydroxide or sodium carbonate in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with dilute sulfuric acid or hydrochloric acid until Opianic acid precipitates.

-

Collect the crude product by filtration, wash with cold water, and dry.

-

Purify the crude Opianic acid by recrystallization from hot water.

Biological Activities and Mechanisms of Action

While extensive research on the specific biological activities of Opianic acid is still emerging, its structural similarity to other phenolic acids suggests potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Phenolic acids are known to exert anti-inflammatory effects through various mechanisms, with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a key target.

Potential Mechanism of Action: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

It is hypothesized that Opianic acid, like other phenolic compounds, may inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Caption: Potential mechanism of Opianic acid's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This protocol provides a general method to assess the in vitro anti-inflammatory activity of a compound by measuring the inhibition of heat-induced protein denaturation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

Opianic acid solution in a suitable solvent (e.g., DMSO)

-

Diclofenac sodium or Aspirin as a standard drug

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the Opianic acid solution.

-

A control group should be prepared with the solvent in place of the Opianic acid solution.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from a dose-response curve.

Antioxidant Activity

Phenolic acids are well-documented antioxidants. Their ability to scavenge free radicals is a key mechanism for their protective effects against oxidative stress.

Potential Mechanism of Action: Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻) and the hydroxyl radical (•OH), are highly reactive molecules that can damage cellular components. Antioxidants neutralize these radicals by donating an electron or a hydrogen atom, thereby forming a more stable radical. The antioxidant capacity of phenolic acids is often attributed to their hydroxyl groups.

Caption: General mechanism of ROS scavenging by Opianic acid.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Opianic acid solution in methanol/ethanol

-

Ascorbic acid or Trolox as a standard antioxidant

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.

-

Add varying concentrations of the Opianic acid solution to the DPPH solution.

-

A control containing the solvent instead of the sample should be included.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Conclusion

Opianic acid is a well-characterized compound with established physicochemical properties. While its biological activities are not as extensively studied as some other phenolic acids, its structural features suggest promising potential as an anti-inflammatory and antioxidant agent. The provided experimental protocols offer a starting point for researchers to further investigate the synthesis and biological effects of this intriguing molecule. Future studies focusing on quantifying its bioactivities and elucidating its precise mechanisms of action are warranted to fully understand its therapeutic potential in drug development.

References

- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Opianic Acid: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Potential Research Applications of Opianic acid

Audience: Researchers, scientists, and drug development professionals.

Opianic acid, a key degradation product of the phthalideisoquinoline alkaloid noscapine, is emerging as a valuable scaffold in medicinal chemistry. While historically viewed as a metabolite, recent interest has focused on its potential as a starting material for the synthesis of novel bioactive compounds. This technical guide provides an overview of the potential research applications of opianic acid, with a focus on its utility in developing new anticancer agents. We present potential experimental protocols, quantitative data from analogous compounds, and hypothetical signaling pathways to stimulate further investigation into this promising molecule.

Introduction to Opianic Acid

Opianic acid, chemically known as 6-formyl-2,3-dimethoxybenzoic acid, is a phthalaldehydic acid that can be obtained by the oxidation of noscapine. Its structure features both a carboxylic acid and an aldehyde group, making it a versatile starting point for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and esters. The close structural relationship to noscapine, a known tubulin-binding agent with anticancer properties, suggests that derivatives of opianic acid may also possess significant biological activity.

Chemical Structure of Opianic Acid:

Potential Research Applications in Oncology

The primary research interest in opianic acid lies in its potential as a scaffold for the development of novel anticancer agents. By modifying its functional groups, researchers can systematically explore the structure-activity relationships (SAR) to identify compounds with enhanced cytotoxicity against various cancer cell lines.

Synthesis of Bioactive Derivatives

The aldehyde and carboxylic acid functionalities of opianic acid are ripe for chemical modification.

-

Schiff Base Formation: The aldehyde group can readily react with primary amines to form Schiff bases (imines). This class of compounds is well-known for its broad spectrum of biological activities, including anticancer effects.

-

Hydrazone Synthesis: Reaction of the aldehyde with hydrazines or hydrazides yields hydrazones, another class of compounds with reported antiproliferative activities.

-

Esterification: The carboxylic acid group can be esterified to produce derivatives with altered lipophilicity and pharmacokinetic profiles.

Anticancer Activity of Analogous Compounds

While specific data for opianic acid derivatives is still emerging, studies on Schiff base and hydrazone derivatives of other aromatic acids provide a strong rationale for investigating opianic acid-based compounds. The following table summarizes the cytotoxic activities (IC50 values) of analogous compounds against various cancer cell lines, demonstrating the potential for this class of molecules.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference (Analogous) |

| Schiff Base | Amino Acid Schiff Base | MCF-7 (Breast) | 0.135 | [2] |

| Schiff Base | Amino Acid Schiff Base | MDA-MB-231 (Breast) | 0.166 | [2] |

| Hydrazone | Pyrazolopyridothiazine Hydrazone | HCT116 (Colon) | ~0.5 | [4] |

| Hydrazone | Pyrrolidinone-Hydrazone | PPC-1 (Prostate) | 2.5 - 20.2 | [5] |

| Hydrazone | Pyrrolidinone-Hydrazone | IGR39 (Melanoma) | 2.5 - 20.2 | [5] |

Experimental Protocols

To facilitate research in this area, we provide detailed potential methodologies for the synthesis and biological evaluation of opianic acid derivatives, based on established protocols for similar compounds.

General Synthesis of Opianic Acid Schiff Base Derivatives

This protocol describes a general method for the condensation reaction between opianic acid and a primary amine.

Materials:

-

Opianic acid

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve equimolar amounts of opianic acid and the selected primary amine in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The final product can be purified by recrystallization from a suitable solvent like ethanol.

Figure 1. General workflow for the synthesis of Opianic Acid Schiff base derivatives.

In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Opianic acid derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the opianic acid derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-